molecular formula C9H9N5S B1589334 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)- CAS No. 51322-69-1

2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-

Cat. No. B1589334
CAS RN: 51322-69-1
M. Wt: 219.27 g/mol
InChI Key: LQKZBTDCGZTIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-” is a fascinating chemical compound used in various scientific research. Its unique structure and properties allow for diverse applications, such as in organic electronics, drug design, and catalysis. It is also known as Tizanidine hydrochloride .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with Hydrochloric acid, which reacts with Ethylenediamine to form an intermediate. This intermediate then undergoes a series of reactions with Sodium hydroxide, 2,1,3-Benzothiadiazole, Iodomethane, Ammonium thiocyanate, and Benzoyl chloride to form 1H-Imidazole, 2-chloro-4,5-dihydro-, hydrochloride (1:1). This compound then reacts with 4,5-DIHYDRO-1H-IMIDAZOLE-2-SULFONIC ACID and 1-Acetyl-2-imidazolidinone to finally form 4-Amino-5-chloro-2,1,3-benzothiadiazole .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases. The molecular formula of this compound is C9H8ClN5S .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions start with Hydrochloric acid and involve several other compounds like Ethylenediamine, Sodium hydroxide, 2,1,3-Benzothiadiazole, Iodomethane, Ammonium thiocyanate, and Benzoyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 396.5±52.0 °C, a density of 1.82±0.1 g/cm3, and a pKa of 7.52±0.10 .

Scientific Research Applications

Antitumor Properties

A significant body of research has been devoted to exploring the antitumor properties of benzothiadiazole derivatives. For instance, Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their potential in treating breast and ovarian cancer ((Bradshaw et al., 2002)). Additionally, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their antiproliferative and antimicrobial properties, and finding some compounds effective against cancer cell lines ((Gür et al., 2020)).

Synthesis and Biological Activity

Research by Chaudhary et al. (2011) focused on synthesizing new benzothiazole derivatives containing benzimidazole and imidazoline moieties, revealing their potent antibacterial and entomological activities ((Chaudhary et al., 2011)). Wang et al. (2017) developed an external oxidant-free intramolecular dehydrogenative C–S bond formation process for synthesizing various 2-aminobenzothiazoles, showcasing a green chemistry approach ((Wang et al., 2017)).

Antimicrobial Activity

The research by Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines with significant antibacterial and antifungal activities, contributing to the development of new antimicrobial agents ((Reddy & Reddy, 2010)).

Molecular Structure Analysis

Yıldırım et al. (2006) determined the crystal structure of a compound containing the benzothiazol and imidazol rings, contributing to the understanding of molecular conformations in this class of compounds ((Yıldırım et al., 2006)).

Corrosion Inhibition Studies

Nayak and Bhat (2023) conducted studies on the corrosion inhibition effect of benzothiazole derivatives, demonstrating their potential in protecting materials against corrosion ((Nayak & Bhat, 2023)).

Cytotoxicity and Effects on Immunocompetent Cells

Mavrova et al. (2009) evaluated the cytotoxicity of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives, providing insights into their potential therapeutic applications ((Mavrova et al., 2009)).

Solid-Phase Synthesis Applications

McMaster et al. (2014) described a solid-phase synthesis method for 2H-benzo[e]imidazo[1,2-b][1,2,4]thiadiazin-2-one 5,5-dioxides, illustrating an efficient approach to synthesizing complex molecules ((McMaster et al., 2014)).

Antileishmanial and Antibacterial Activities

Er et al. (2019) synthesized new imidazo[2,1-b][1,3,4]thiadiazole derivatives with benzothiazole groups, evaluating their antileishmanial and antibacterial activities ((Er et al., 2019)).

properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-2-6(12-9-10-4-5-11-9)8-7(3-1)13-15-14-8/h1-3H,4-5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZBTDCGZTIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC=CC3=NSN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473150
Record name 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-

CAS RN

51322-69-1
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-2,1,3-BENZOTHIADIAZOL-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNF41D8V5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Reactant of Route 3
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Reactant of Route 4
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Reactant of Route 5
Reactant of Route 5
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Reactant of Route 6
Reactant of Route 6
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.